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molecular formula C8H9F2NO B168495 2-Amino-1-(3,4-difluorophenyl)ethanol CAS No. 10145-04-7

2-Amino-1-(3,4-difluorophenyl)ethanol

Cat. No. B168495
M. Wt: 173.16 g/mol
InChI Key: CXJWXUGRWAXKAF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06620815B1

Procedure details

To a well stirred solution of hydroxy-(3,4-difluorophenyl)-acetonitrile (3.34 g, 20 mmol), was added a 1.0 M solution of LiAlH4 in ether (40 mL, 40 mmol) dropwise at 0° C. The resulting yellow solution was then stirred at room temperature for 2 h. The reaction mixture was cooled to 0° C. and then carefully quenched sequentially with 1.5 mL of water, 1.5 mL of 3N NaOH followed by 4.5 mL of water. The resulting suspension was filtered through a fritted glass funnel. To the residue was added 100 mL Et2O and the suspension was heated to reflux for 20 min. The suspension was filtered and was combined with the previous filtrate, dried over MgSO4, filtered and the solvent was removed in vacuo. 2-amino-1-(3,4-difluorophenyl)-ethanol was obtained as a yellow glassy syrup (3.3 g, 99%) which was used in the next step without further purification.
Name
hydroxy-(3,4-difluorophenyl)-acetonitrile
Quantity
3.34 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Name
Yield
99%

Identifiers

REACTION_CXSMILES
[OH:1][CH:2]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[CH:6]=1)[C:3]#[N:4].[H-].[H-].[H-].[H-].[Li+].[Al+3].CCOCC>>[NH2:4][CH2:3][CH:2]([C:5]1[CH:10]=[CH:9][C:8]([F:11])=[C:7]([F:12])[CH:6]=1)[OH:1] |f:1.2.3.4.5.6|

Inputs

Step One
Name
hydroxy-(3,4-difluorophenyl)-acetonitrile
Quantity
3.34 g
Type
reactant
Smiles
OC(C#N)C1=CC(=C(C=C1)F)F
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
40 mL
Type
reactant
Smiles
CCOCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting yellow solution was then stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled to 0° C.
CUSTOM
Type
CUSTOM
Details
carefully quenched sequentially with 1.5 mL of water, 1.5 mL of 3N NaOH
FILTRATION
Type
FILTRATION
Details
The resulting suspension was filtered through a fritted glass funnel
ADDITION
Type
ADDITION
Details
To the residue was added 100 mL Et2O
TEMPERATURE
Type
TEMPERATURE
Details
the suspension was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The suspension was filtered
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
NCC(O)C1=CC(=C(C=C1)F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 3.3 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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